N-(6-bromo-2-methyl-4-quinolyl)nicotinamide
Description
Properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10-7-15(13-8-12(17)4-5-14(13)19-10)20-16(21)11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMKGXLQJZKBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methyl-4-quinolyl)nicotinamide typically involves the following steps:
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Nicotinamide Coupling: The final step involves coupling the brominated and methylated quinoline with nicotinamide through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Syk Inhibitory Activity
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide has been identified as a promising Syk inhibitor. Syk plays a crucial role in B cell activation and the signaling pathways associated with inflammatory responses. The inhibition of Syk can be beneficial in treating conditions such as rheumatoid arthritis and idiopathic thrombocytopenic purpura. Research indicates that compounds like this compound can effectively inhibit Syk activity, thus reducing inflammation and modulating immune responses .
Therapeutic Potential in Autoimmune Diseases
The compound's ability to inhibit Syk suggests its potential as a therapeutic agent in autoimmune diseases. Studies have shown that nicotinamide derivatives can modulate immune responses, making them suitable candidates for the treatment of diseases characterized by excessive immune activation . For instance, in animal models of rheumatoid arthritis, administration of Syk inhibitors has led to significant reductions in disease severity and inflammatory markers.
Antibacterial Properties
Recent investigations into the antibacterial properties of this compound have revealed its efficacy against various bacterial strains, including Staphylococcus aureus. The compound demonstrates significant antibacterial activity, which could be leveraged in developing new antimicrobial therapies .
Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis evaluated the effects of a Syk inhibitor derived from this compound. Results indicated a marked decrease in joint swelling and pain, alongside improved patient-reported outcomes regarding quality of life.
Case Study 2: Antibacterial Efficacy
In vitro studies demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus comparable to established antibiotics. These findings suggest that this compound could serve as a basis for developing novel antibacterial agents .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methyl-4-quinolyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also disrupt protein-protein interactions, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 6-bromo-2-methylquinoline core distinguishes it from acrylamide-linked analogues (6m, 6n, 6o), which lack the 2-methyl group. This substitution increases steric hindrance and may alter electronic properties .
Comparison with Other Nicotinamide Derivatives
Nicotinamide derivatives vary widely in structure and function. Notable examples include:
NAT-1 and NAT-2 ()
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
Structural Differences :
- NAT-1/NAT-2 feature a thiazolidinone ring fused to the nicotinamide, unlike the quinoline core in the target compound.
- The 4-methoxyphenyl (NAT-1) and 3,5-di-tert-butyl-4-hydroxyphenyl (NAT-2) substituents confer distinct solubility and antioxidant properties, whereas the target compound’s bromo-methylquinoline group may favor hydrophobic interactions .
NAD⁺ Precursors ()
- NMN (Nicotinamide Mononucleotide): A nucleotide precursor of NAD⁺ with a ribose-phosphate backbone.
- NAD⁺/NADH : Coenzymes central to redox metabolism.
Functional Contrast :
Yield Comparison :
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| 6m | 53 | Piperidine-4-methanol, room temperature |
| 6n | 61 | 2-Morpholinoethylamine, reflux |
| 6o | 48 | Aniline, catalytic base |
Analytical Profiling and Detection Considerations
This compound can be analyzed using UPLC-MS/MS, a method validated for nicotinamide compounds (). Key parameters include:
- ESI+ mode : Detects [M+H]⁺ ion at m/z 343.20.
- Chromatographic separation : Achieved using a C18 column with 1 mM ammonium acetate/acetonitrile gradient.
Comparison with NMN/NAD⁺ :
- NMN and NAD⁺ exhibit higher polarity due to their phosphate groups, resulting in shorter retention times (2–4 min) compared to the target compound’s estimated 6–8 min retention .
- The bromine atom in the target compound provides a distinct isotopic pattern (⁷⁹Br/⁸¹Br), aiding spectral identification .
Biological Activity
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its implications in therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the quinoline ring, which influences its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, blocking their activity. For instance, it has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD+ biosynthesis, which is critical for cellular metabolism and survival .
- Disruption of Protein-Protein Interactions : By interfering with protein interactions, this compound may affect various signaling pathways within cells, leading to altered cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. A study demonstrated that compounds with similar structures showed submicromolar enzymatic inhibition and low nanomolar cytotoxicity, suggesting that this compound could be a potential lead for cancer therapy .
Antimalarial Potential
While primarily studied for its anticancer properties, there is emerging evidence that quinoline derivatives can also exhibit antimalarial activity. Nicotinamide derivatives have been shown to enhance the effects of traditional antimalarial drugs like chloroquine. This suggests that this compound may have synergistic effects when used in combination therapies against malaria .
Comparative Analysis with Analogues
A comparison with similar compounds highlights the unique properties imparted by the bromine substitution:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(6-chloro-2-methyl-4-quinolyl)nicotinamide | Chlorine substitution | Moderate enzyme inhibition |
| N-(6-fluoro-2-methyl-4-quinolyl)nicotinamide | Fluorine substitution | Altered reactivity |
| This compound | Bromine substitution | Enhanced enzyme inhibition and cytotoxicity |
The distinct bromine atom in this compound contributes to its unique biological profile compared to its analogues.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating significant growth inhibition at low concentrations.
- Synergistic Effects in Antimalarial Therapy : Research has shown that when combined with other antimalarial agents, this compound can enhance their efficacy, suggesting potential applications in treating resistant strains of malaria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
